

The 4-Hydroxyindoline Scaffold: A Comparative Guide to its Potential Biological Activity

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Compound of Interest

Compound Name: *Indoline-4-ol*

Cat. No.: B1587766

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For researchers and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and approved drugs. [1][2] Its reduced form, indoline, has also garnered significant interest for its own unique pharmacological profile.[3][4] This guide delves into the potential biological activities of a specific, yet under-explored derivative: **Indoline-4-ol**. Due to the limited direct research on this compound, we will build a comparative analysis around its core structure, the 4-hydroxyindoline scaffold. By examining its unsaturated counterpart, 4-hydroxyindole, and other relevant indole and indoline derivatives, we can project the potential therapeutic avenues for this intriguing molecule.

The Significance of the 4-Hydroxy Substitution

The position of substituents on the indole or indoline ring dramatically influences biological activity. The hydroxyl group at the 4-position is of particular interest due to its potential to engage in hydrogen bonding and alter the electron density of the aromatic system, which can impact receptor binding and antioxidant capacity. While data on **Indoline-4-ol** is sparse, its structural analog, 4-hydroxyindole, has demonstrated noteworthy neuroprotective properties, offering a valuable starting point for our comparative analysis.

Comparative Analysis of Biological Activities Neuroprotective Potential: A Promising Frontier

Oxidative stress and protein aggregation are key pathological features of neurodegenerative diseases.^[2] The indole scaffold is a well-established pharmacophore in the development of neuroprotective agents.^{[5][6]}

Primary Comparator: 4-Hydroxyindole

Recent studies have highlighted the neuroprotective effects of 4-hydroxyindole. It has been shown to inhibit the fibrillization of amyloid β (A β) peptides, a hallmark of Alzheimer's disease, with an IC₅₀ of approximately 85 μ M.^[7] Furthermore, 4-hydroxyindole has been identified as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death implicated in neurodegenerative conditions.^[3]

Comparison and Projections for **Indoline-4-ol**:

The key structural difference between 4-hydroxyindole and **Indoline-4-ol** is the saturation of the C2-C3 double bond in the pyrrole ring. This seemingly minor change can have significant implications for the molecule's three-dimensional shape and electronic properties. The increased flexibility of the indoline ring may allow for different binding conformations within protein targets. It is plausible that **Indoline-4-ol** could retain or even enhance the anti-amyloid and anti-ferroptotic activities of its indole counterpart. Further investigation into these activities is highly warranted.

Alternative Indole-Based Neuroprotective Agents:

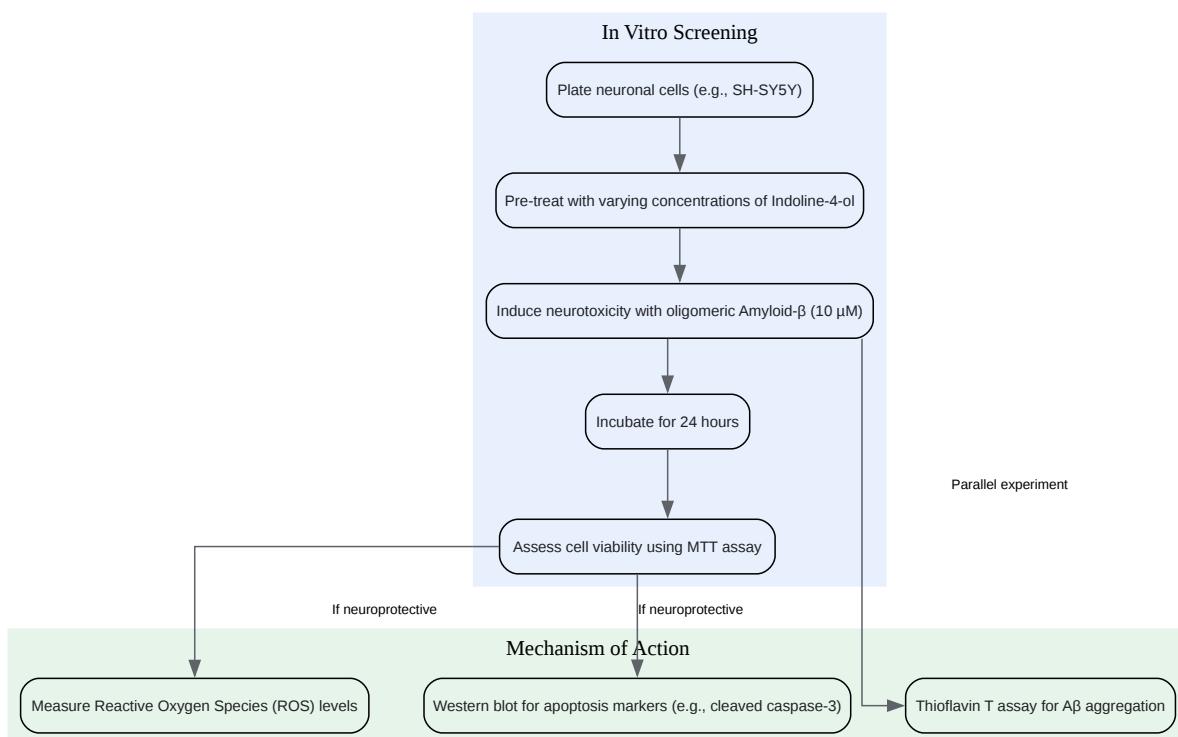
To provide a broader context, other indole derivatives have also shown promise in neuroprotection. For instance, the compound NC009-1 has demonstrated neuroprotective effects in models of Parkinson's disease by modulating neuroinflammation and oxidative stress.^{[5][8]} Another derivative, NC001-8, has been shown to protect dopaminergic neurons by upregulating the NRF2 antioxidative pathway.^[8]

Table 1: Comparative Neuroprotective Activity of Indole Derivatives

Compound/Derivative	Biological Activity	Reported IC50/EC50/Activity	Reference(s)
4-Hydroxyindole	Amyloid β (A β 1-42) Fibrillization Inhibition	\sim 85 μ M	[7]
4-Hydroxyindole	Ferroptosis Inhibition	Protective in HT-22, N27, and RBE4 cells	[3]
NC009-1	Neuroprotection in Parkinson's model	Upregulates SOD2, NRF2, NQO1	[5][8]
NC001-8	Neuroprotection in Parkinson's model	Upregulates NRF2 and NQO1	[8]

Experimental Workflow: Assessing Neuroprotective Activity

The following diagram outlines a typical workflow for screening compounds for neuroprotective effects against amyloid-beta toxicity.

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Caption: Workflow for evaluating neuroprotective effects.

Anticancer Activity: A Scaffold with Potential

The indole and indoline skeletons are present in a multitude of anticancer agents, both natural and synthetic.[9][10][11] They can exert their effects through various mechanisms, including the

inhibition of kinases, tubulin polymerization, and topoisomerases.[9][12][13]

Comparative Landscape of Indole/Indoline Anticancer Agents:

While no specific anticancer data exists for **Indoline-4-ol**, numerous derivatives have demonstrated potent activity. For example, some pyrazolinyl-indole derivatives have shown remarkable cytotoxicity against a panel of cancer cell lines.[14][15] Indole-functionalized betulin derivatives have also been synthesized and evaluated for their anticancer properties, with some showing significant effects against breast cancer cells.[16]

Table 2: Examples of Anticancer Activity in Indole and Indoline Derivatives

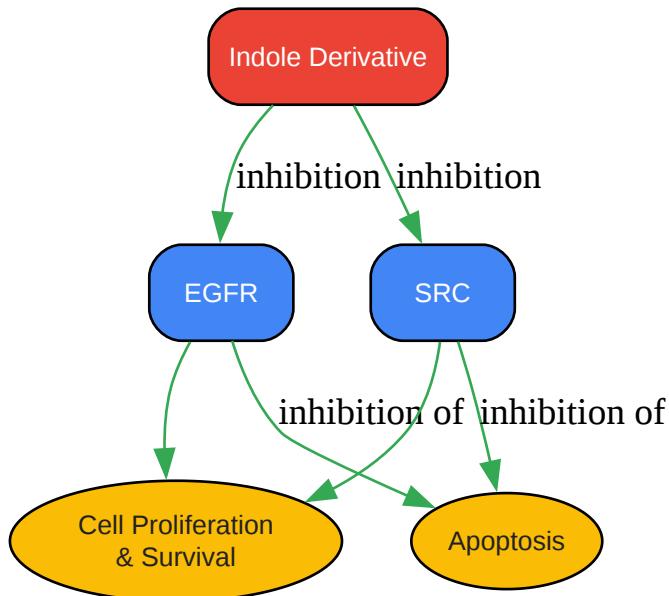
Compound/Derivative Class	Cancer Cell Line(s)	Reported IC50/Activity	Reference(s)
Pyrazolinyl-Indole (HD05)	Leukemia	78.76% growth inhibition at 10 μ M	[15]
Indole-Betulin (EB355A)	MCF-7 (Breast Cancer)	67 μ M	[16]
Quinoline-Indole	Various	2-11 nmol/L	[12]
Benzimidazole-Indole	Various	Average IC50 of 50 nmol/L	[12]
Indole-Chalcone	MDA-MB-231 (Breast Cancer)	13-19 μ mol/L	[12]

Projection for **Indoline-4-ol**:

The presence of the 4-hydroxy group could potentially enhance anticancer activity through interactions with target proteins or by contributing to the generation of reactive oxygen species within cancer cells. The evaluation of **Indoline-4-ol** and its derivatives against a panel of cancer cell lines would be a valuable endeavor.

Signaling Pathway: EGFR/SRC Dual Inhibition

A number of indole derivatives have been investigated as dual inhibitors of EGFR and SRC kinases, which are often co-activated in aggressive tumors.



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Caption: EGFR/SRC dual inhibition by indole derivatives.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Indole and indoline derivatives have been extensively studied for their antimicrobial properties against a wide range of bacteria and fungi.[3][17][18]

Comparative Landscape of Indole/Indoline Antimicrobial Agents:

The antimicrobial efficacy of these compounds can be influenced by the nature and position of substituents. For instance, certain spiroquinoline-indoline-dione derivatives have shown significant activity against *Enterococcus faecalis* and *Staphylococcus aureus*.[19] Other studies have demonstrated the potent antimicrobial and antibiofilm effects of indole derivatives against extensively drug-resistant *Acinetobacter baumannii*.[20]

Table 3: Examples of Antimicrobial Activity in Indole and Indoline Derivatives

Compound/Derivative Class	Microorganism(s)	Reported MIC	Reference(s)
Spiroquinoline-indoline-dione (4h)	E. faecalis	375 µg/mL	[19]
Spiroquinoline-indoline-dione (4b)	S. aureus	750 µg/mL	[19]
Indole-Triazole (3d)	Various	3.125-50 µg/mL	[21][22]
Aplysinopsin derivative (38)	S. epidermidis	33 µM	[23]

Projection for **Indoline-4-ol**:

The 4-hydroxy group on the indoline scaffold could potentially contribute to antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymes. Screening **Indoline-4-ol** against a panel of pathogenic bacteria and fungi would be necessary to determine its spectrum of activity.

Antioxidant and Anti-inflammatory Potential

The ability of indole derivatives to scavenge free radicals and modulate inflammatory pathways is well-documented.[24]

Comparative Landscape of Antioxidant and Anti-inflammatory Indoles/Indolines:

5-hydroxyoxindole and its derivatives have shown significant antioxidant activity by suppressing lipid peroxidation and intracellular oxidative stress.[1] In terms of anti-inflammatory action, certain indoline derivatives have been shown to prevent LPS-induced cytokine elevation in both the brain and peripheral tissues.[24]

Projection for **Indoline-4-ol**:

The phenolic nature of the 4-hydroxy group strongly suggests that **Indoline-4-ol** would possess antioxidant properties. Its ability to donate a hydrogen atom to free radicals could be evaluated

using standard antioxidant assays. Furthermore, its potential to modulate inflammatory responses warrants investigation in relevant cellular models.

Detailed Experimental Protocols

To facilitate further research into the biological activities of **Indoline-4-ol** and its derivatives, detailed protocols for key assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

- Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **Indoline-4-ol** (e.g., 0.1, 1, 10, 50, 100 μ M) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Methodology:

- Compound Preparation: Prepare a stock solution of **Indoline-4-ol** in a suitable solvent (e.g., DMSO).
- Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., *S. aureus*, *E. coli*, *C. albicans*) to a final concentration of approximately 5×10^5 CFU/mL in each well.
- Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a compound.

Methodology:

- Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of **Indoline-4-ol** with 100 µL of a 0.2 mM DPPH solution in methanol.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of **Indoline-4-ol** is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for its

investigation as a potential therapeutic agent. The 4-hydroxyindoline scaffold holds promise in the areas of neuroprotection, anticancer therapy, and as an antimicrobial and antioxidant agent. The experimental protocols and comparative data presented in this guide are intended to serve as a foundation for future research to unlock the full therapeutic potential of this intriguing molecule.

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